molecular formula C5H10ClN3S B2642706 4-(2-Aminoethyl)-1,3-thiazol-2-amine hydrochloride CAS No. 1795184-97-2

4-(2-Aminoethyl)-1,3-thiazol-2-amine hydrochloride

Cat. No.: B2642706
CAS No.: 1795184-97-2
M. Wt: 179.67
InChI Key: BSBOYCDGASXYQO-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-1,3-thiazol-2-amine hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-1,3-thiazol-2-amine hydrochloride typically involves the reaction of 2-aminothiazole with ethylenediamine in the presence of a suitable solvent and catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or other purification techniques to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino and thiazole groups can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.

Scientific Research Applications

4-(2-Aminoethyl)-1,3-thiazol-2-amine hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex thiazole derivatives. It serves as a precursor for the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It can be used to investigate the role of specific enzymes in various biochemical pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. It is explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of 4-(2-Aminoethyl)-1,3-thiazol-2-amine hydrochloride, known for its antimicrobial properties.

    4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Another thiazole derivative with enzyme inhibitory activity.

    2-Amino-5-bromothiazole:

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets

Properties

IUPAC Name

4-(2-aminoethyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S.ClH/c6-2-1-4-3-9-5(7)8-4;/h3H,1-2,6H2,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBOYCDGASXYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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